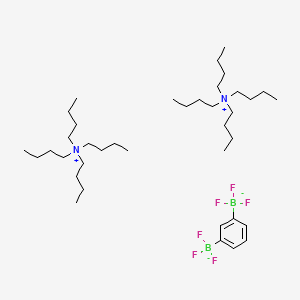

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate

Description

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate (CAS 55696-50-9) is a quaternary ammonium salt featuring a 1,3-phenylene backbone linked to two trifluoroborate (BF₃⁻) groups. This structure confers unique electrochemical and solubility properties, making it useful in applications such as polymer synthesis, catalysis, and electrolyte systems . Its synthesis typically involves reacting 1,3-phenylene diboronic acid with tetrabutylammonium bifluoride (TBABF) under controlled conditions, though specific protocols remain less documented compared to simpler trifluoroborate salts .

Properties

IUPAC Name |

tetrabutylazanium;trifluoro-(3-trifluoroboranuidylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWYADLBFMHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76B2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tetrabutylammonium (1,3-phenylene)bistrifluoroborate typically involves two key steps:

- Formation of the bistrifluoroborate anion from the corresponding aryl boronic acid or ester precursor.

- Ion exchange or salt formation with tetrabutylammonium cation to yield the desired salt.

The process requires controlled reaction conditions to prevent decomposition and ensure high product purity.

Preparation of Tetrabutylammonium Cation Source

Before preparing the bistrifluoroborate salt, tetrabutylammonium salts such as tetrabutylammonium bromide or chloride are synthesized or procured. A well-documented method for tetrabutylammonium bromide preparation involves the reaction of tributylamine with n-butyl bromide in acetonitrile under an inert atmosphere:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix tributylamine and n-butyl bromide in acetonitrile | 100–500 mL acetonitrile per mole tributylamine, inert atmosphere (argon, nitrogen) | Stoichiometric excess of n-butyl bromide (1.0–1.2 equiv) |

| 2 | Heat reaction mixture to reflux | 12–24 hours (preferably 18–24 hours) | Reflux temperature of acetonitrile (~82 °C) |

| 3 | Cool the mixture | Ambient temperature | Prepares for workup |

| 4 | Remove acetonitrile by heating | Reduced pressure or distillation | Concentrates the product |

| 5 | Add water to form aqueous layer | Room temperature | Separates organic impurities |

| 6 | Wash aqueous layer with organic solvent (benzene, cyclohexane, or hexane) | Organic solvent base-washed to remove impurities | Enhances purity of tetrabutylammonium bromide |

| 7 | Isolate tetrabutylammonium bromide | Evaporation or crystallization | Yields >75%, scalable to commercial production |

This method, patented and proven, yields tetrabutylammonium bromide in high purity and yield, serving as a precursor for subsequent ion exchange reactions to form other tetrabutylammonium salts.

Synthesis of (1,3-phenylene)bistrifluoroborate Anion

The bistrifluoroborate anion is synthesized from the corresponding aromatic diboronic acid or diboron ester derivative of 1,3-phenylene. The general approach involves:

- Reacting the aromatic diboronic acid with potassium hydrogen difluoride or trifluoroborate salts under controlled conditions.

- Conversion to the bistrifluoroborate salt by treatment with trifluoroborate sources, often in polar solvents.

Though specific detailed protocols for the 1,3-phenylene derivative are less commonly published, analogous procedures for poly-trifluoroborate aromatic compounds have been documented in electro-optical material patents and literature.

Formation of Tetrabutylammonium (1,3-phenylene)bistrifluoroborate

The final salt is prepared by ion exchange or direct combination of the tetrabutylammonium salt with the potassium or sodium bistrifluoroborate salt:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve potassium (1,3-phenylene)bistrifluoroborate in water or polar solvent | Ambient temperature | Ensures complete dissolution |

| 2 | Add aqueous solution of tetrabutylammonium bromide or chloride | Stoichiometric amounts | Facilitates ion exchange |

| 3 | Stir the mixture | Room temperature to mild heating (25–50 °C) | Promotes salt exchange |

| 4 | Extract tetrabutylammonium (1,3-phenylene)bistrifluoroborate | Organic solvent extraction or crystallization | Organic solvents such as acetonitrile or ethanol used |

| 5 | Purify by recrystallization or washing | Suitable solvents depending on solubility | Removes residual inorganic salts |

This ion exchange method is favored for its simplicity and ability to produce pure tetrabutylammonium bistrifluoroborate salts suitable for research and industrial applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Solvent | Conditions | Yield & Notes |

|---|---|---|---|---|

| Tetrabutylammonium bromide synthesis | Tributylamine, n-butyl bromide | Acetonitrile | Reflux 18–24 h, inert atmosphere | >75% yield, scalable |

| Bistrifluoroborate anion formation | Aromatic diboronic acid, potassium trifluoroborate | Polar solvents (water, MeOH) | Ambient to mild heating | High purity poly-trifluoroborate salts |

| Ion exchange to tetrabutylammonium salt | Potassium bistrifluoroborate, tetrabutylammonium bromide | Water, acetonitrile | Room temp to 50 °C stirring | High purity, crystalline product |

Research Findings and Considerations

- Reaction Atmosphere: The synthesis of tetrabutylammonium salts benefits from oxygen-free conditions (argon, nitrogen) to prevent oxidation of amines.

- Solvent Choice: Acetonitrile is preferred for the initial quaternization step due to its polarity and ability to dissolve reactants effectively.

- Reaction Time: Longer reflux times (18–24 hours) improve yield but can be adjusted based on desired throughput and yield balance.

- Purification: Washing with organic solvents such as benzene or cyclohexane removes unreacted amines and alkyl halides, enhancing product purity.

- Ion Exchange Efficiency: The exchange between potassium and tetrabutylammonium salts is efficient in aqueous media, facilitating isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrabutylammonium (1,3-phenylene)bistrifluoroborate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to modify other molecules, thereby influencing their properties and functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Tetrabutylammonium (1,3-phenylene)bistrifluoroborate | C₁₆H₃₆B₂F₆N | 428.10 (estimated) | Two BF₃⁻ groups linked via 1,3-phenylene bridge; tetrabutylammonium cation |

| Tetrabutylammonium(4-fluorophenyl)trifluoroborate | C₁₈H₂₈BF₄N | 345.23 | Single 4-fluorophenyl-BF₃⁻ group; tetrabutylammonium cation |

| Tetrabutylammonium tetrafluoroborate | C₁₆H₃₆BF₄N | 329.27 | Simple BF₄⁻ anion; tetrabutylammonium cation |

| Benzyltriethylammonium tetrafluoroborate | C₁₃H₂₂BF₄N | 279.13 | Benzyltriethylammonium cation; BF₄⁻ anion |

| Tri-tert-butylphosphonium tetrafluoroborate | C₁₂H₂₈BF₄P | 290.13 | Bulky phosphonium cation; BF₄⁻ anion |

Key Observations :

- The (1,3-phenylene)bistrifluoroborate derivative has a higher molecular weight due to its dual BF₃⁻ groups and aromatic bridge, which may enhance rigidity and thermal stability compared to mono-trifluoroborates .

- Cation size and charge distribution (e.g., tetrabutylammonium vs. benzyltriethylammonium) influence solubility in organic solvents. For example, tetrabutylammonium salts are more soluble in acetonitrile and chloroform than smaller cations like tetramethylammonium .

Reactivity Differences :

- The 1,3-phenylene bridge enables conjugation in polymer-modified electrodes, as seen in electrochemical polymerization studies . Mono-trifluoroborates lack this capability.

- Phosphonium salts (e.g., Tri-tert-butylphosphonium tetrafluoroborate) exhibit higher thermal stability but lower nucleophilicity compared to ammonium analogs .

Biological Activity

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate is a compound that belongs to the class of organoboron compounds. Its unique structural features and ionic characteristics make it a subject of interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, summarizing key findings from recent research.

Chemical Structure and Properties

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate can be represented by the following chemical formula:

Structural Characteristics

- Cation : Tetrabutylammonium

- Anion : 1,3-phenylene bistrifluoroborate

- Ionic Nature : Exhibits significant ionic characteristics due to the presence of trifluoroborate groups.

Recent studies have indicated that tetrabutylammonium (1,3-phenylene)bistrifluoroborate exhibits biological activity through various mechanisms:

-

Antimicrobial Properties :

- Exhibits inhibitory effects against certain bacterial strains.

- Potential applications in developing antimicrobial agents.

-

Cellular Interaction :

- Influences cell membrane permeability, which can affect cellular uptake of other therapeutic agents.

- May induce apoptosis in specific cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of tetrabutylammonium (1,3-phenylene)bistrifluoroborate demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested for cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent increase in cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Safety and Toxicology

Preliminary toxicological assessments indicate that tetrabutylammonium (1,3-phenylene)bistrifluoroborate has a favorable safety profile at therapeutic concentrations. However, further studies are needed to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Q. What are the common synthetic routes for preparing tetrabutylammonium (1,3-phenylene)bistrifluoroborate?

- Methodological Answer : The synthesis typically involves fluorination of boron-containing precursors using reagents like BF₃·OEt₂ or Selectfluor® in polar aprotic solvents (e.g., CH₂Cl₂, MeCN). For example:

- Step 1 : Combine 1,3-phenylene boronic acid with a fluorinating agent (e.g., BF₃·OEt₂) in CH₂Cl₂ under nitrogen.

- Step 2 : Add tetrabutylammonium bromide to precipitate the bistrifluoroborate salt.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization from hot ethanol .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | 0–25°C | 60–75% |

| Selectfluor® | MeCN/AcOH | 50°C | 70–85% |

Q. How can researchers safely handle tetrabutylammonium (1,3-phenylene)bistrifluoroborate in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis (hygroscopic nature).

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and purity. For example, ¹⁹F NMR typically shows a singlet at δ −150 to −152 ppm (BF₄⁻ counterion).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-BF₄]⁺).

- Elemental Analysis : Validate boron and fluorine content (±0.3% tolerance) .

Q. What purification methods are effective for isolating tetrabutylammonium (1,3-phenylene)bistrifluoroborate?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc).

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter crystalline product.

- Anion Exchange : Replace BF₄⁻ with Cl⁻ or Br⁻ using Amberlite resins for derivative synthesis .

Q. How should researchers assess the stability of this compound under different conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C).

- Hydrolytic Stability : Monitor ¹⁹F NMR shifts in D₂O over 24 hours to detect BF₄⁻ hydrolysis.

- Light Sensitivity : Store in amber vials and test UV-vis spectra before/after light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in bistrifluoroborate synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, MeCN) to enhance fluorination kinetics.

- Catalyst Optimization : Use Pd₂(dba)₃ with phosphonium salts (e.g., tri-tert-butylphosphonium tetrafluoroborate) to accelerate coupling reactions.

- Temperature Control : Gradual heating (40→80°C) reduces side reactions like boronic acid oxidation .

Q. How should researchers resolve contradictions in NMR data caused by impurities or overlapping signals?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous signals.

- Decoupling Experiments : Suppress ¹⁹F-¹H coupling artifacts in ¹H NMR.

- Ion Chromatography : Quantify residual anions (e.g., Cl⁻) that may distort ¹⁹F NMR .

Q. What strategies enable efficient anion exchange of BF₄⁻ in tetrabutylammonium salts?

- Methodological Answer :

- Resin-Based Exchange : Use Amberlite IRA-900 (Cl⁻ form) in methanol to replace BF₄⁻ with Cl⁻ (>95% efficiency).

- Precipitation : Add AgNO₃ to precipitate AgBF₄ and recover Cl⁻-containing product.

- Monitoring : Track exchange progress via conductivity measurements or ¹⁹F NMR .

Q. What role does tetrabutylammonium (1,3-phenylene)bistrifluoroborate play in electrochemical applications?

- Methodological Answer :

- Ionic Liquid Additive : Enhances conductivity in Li-ion batteries (e.g., with [TEA]-[BF₄] electrolytes).

- Electrochemical Stability : Cyclic voltammetry (CV) in acetonitrile shows a wide potential window (−1.5 to +2.0 V vs. Ag/AgCl).

- Surface Modification : Forms stable interfaces on carbon electrodes, reducing polarization .

Q. How can decomposition pathways of this compound be analyzed to improve storage protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.